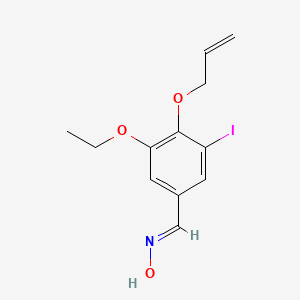

4-(烯丙氧基)-3-乙氧基-5-碘苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzaldehyde oximes and their derivatives are significant in the field of organic chemistry due to their versatile applications in synthesizing pharmaceuticals, agrochemicals, and materials science. They serve as key intermediates in organic synthesis, facilitating the formation of various heterocyclic compounds and complex molecular architectures.

Synthesis Analysis

The synthesis of benzaldehyde oxime derivatives often involves the reaction of benzaldehydes with hydroxylamine in the presence of suitable catalysts. For instance, the oxime of 3-amino-5-nitrobenzaldehyde was synthesized by reacting 3-amino-5-nitrobenzaldehyde phenylhydrazone with an excess of hydroxylamine sulfate (Epishina, M., Ovchinnikov, I., & Makhova, N., 1997).

Molecular Structure Analysis

The molecular structure of benzaldehyde oxime derivatives reveals variations in conformations and hydrogen-bonding patterns, as seen in the crystal structures of methoxybenzaldehyde oxime derivatives. These structures exhibit different arrangements of methoxy groups and hydrogen atoms, influencing their molecular geometry and intermolecular interactions (Gomes, L., de Souza, M. D., Da Costa, C. F., Wardell, J., & Low, J. N., 2018).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including oxidation, reduction, and complex formation with metals. For example, the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium catalyst system, demonstrates the reactivity of these compounds towards forming 2-alkenoylphenols (Kokubo, K., Matsumasa, K., Nishinaka, Y., Miura, M., & Nomura, M., 1999).

Physical Properties Analysis

The physical properties of benzaldehyde oximes, such as solubility, melting point, and crystal structure, are closely related to their molecular structure and intermolecular interactions. Detailed analysis of these properties is essential for understanding their behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of benzaldehyde oximes, including their reactivity, stability, and functional group transformations, are pivotal for their application in synthesis. Their ability to form chelates with metals and undergo nucleophilic addition reactions exemplifies their chemical versatility.

科学研究应用

放射性药物合成

一项研究重点介绍了肟化学在带有新型含氟醛类前体基团的环状 RGD 肽的放射合成和生物分布中的应用,用于正电子发射断层扫描 (PET) 成像。该研究证明了肟化学在开发具有改善的体内药代动力学的放射性示踪剂以进行定量受体成像方面的潜力,强调了前体基团的化学性质在调整放射性示踪剂的整体生物分布特征中的重要性 (Glaser 等人,2008)。

晶体学

对肟衍生物(包括甲氧基苯甲醛肟化合物)的晶体结构和赫希菲尔德表面的研究,提供了对不同构象和氢键模式的见解。这项研究有助于我们了解肟化合物的结构排列及其分子间相互作用,这对于设计具有特定性质的材料至关重要 (Gomes 等人,2018)。

绿色化学

一项值得注意的研究重点关注 Cu(OAc)2 催化的远程苄基 C(sp3)–H 氧官能化,展示了使用大气氧化将各种苄基化合物直接转化为芳香羰基化合物的简单方法。该方法突出了环境友好的 CO 形成和伯、仲苄基官能化的潜力,强调了羟基苯甲醛和羟基苯甲酮的药学重要性 (Jiang 等人,2014)。

光化学

另一项研究探讨了氧和二氧取代基对甲基苯甲醛光化学转化为喹二甲烷 (QDM) 的影响,揭示了特定取代基如何阻止或促进 QDM 的光化学形成。这项研究提供了分子结构对苯甲醛衍生物光化学的影响的见解,这与设计光响应材料和理解光降解过程有关 (Charlton & Koh,1989)。

聚合物科学

对二羟基苯甲醛及其类似物氧化还原活性薄膜的电沉积的研究证明了它们对 NADH 氧化的电催化活性。这项研究展示了肟衍生物在生物传感器和其他电化学器件开发中的潜力,利用这些化合物的氧化还原性质进行生物分析应用 (Pariente 等人,1996)。

作用机制

The mechanism of action of oximes involves binding to specific high-affinity sites on the target parasite cells, which affects the permeability of the cell membrane to chloride ions . This, in turn, leads to an increase in the release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the nerve cells of nematodes and the muscle cells of arthropods .

安全和危害

The safety data sheet for a similar compound, 4-Allyloxybenzaldehyde, indicates that it is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .

未来方向

Recent developments in the field of oximes focus on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . Another potential future direction is the development of enzyme treatments for organophosphorus poisoning, as enzymes have demonstrated remarkable protective and antidotal value against some different organophosphorus compounds in vivo in animal models .

属性

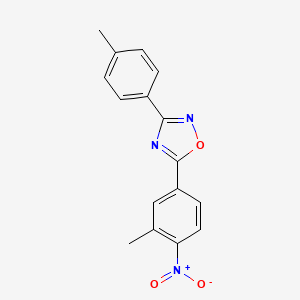

IUPAC Name |

(NE)-N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO3/c1-3-5-17-12-10(13)6-9(8-14-15)7-11(12)16-4-2/h3,6-8,15H,1,4-5H2,2H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKMXKOZSAKDFH-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)I)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)I)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)phenyl]-N-hydroxymethanimine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)

![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)

![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)